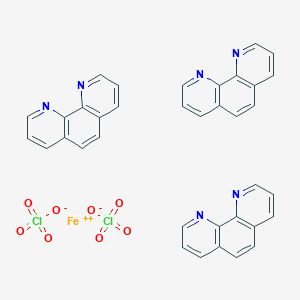

1,10-PHENANTHROLINE IRON(II) PERCHLORATE

Description

Significance of 1,10-Phenanthroline (B135089) Ligands in Contemporary Coordination Chemistry

1,10-Phenanthroline (phen) is a heterocyclic organic compound with a rigid, planar structure that makes it an exceptional bidentate ligand, meaning it binds to a central metal atom at two points. alfachemic.comwikipedia.org This N,N-coordinating ligand forms stable five-membered ring complexes with a variety of metal ions. researchgate.net Its robust and predictable coordination behavior has made it a cornerstone in the development of supramolecular chemistry and in the synthesis of novel materials with unique properties. alfachemic.com

The versatility of 1,10-phenanthroline is further enhanced by the ease with which its aromatic ring system can be functionalized. researchgate.net This allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their reactivity, stability, and photophysical behaviors. alfachemic.comresearchgate.net Consequently, phenanthroline-based ligands are integral to a wide range of applications, including catalysis, molecular recognition, and the development of luminescent materials. alfachemic.comresearchgate.net

Fundamental Overview of Iron(II) Complexes Incorporating 1,10-Phenanthroline Derivatives

Iron(II) ions readily form stable octahedral complexes with three 1,10-phenanthroline ligands, resulting in the tris(1,10-phenanthroline)iron(II) cation, often abbreviated as [Fe(phen)₃]²⁺. researchgate.netwikipedia.org This complex is well-known for its intense red color and its role as a redox indicator, ferroin (B110374). wikipedia.orgwikipedia.org The stability of these complexes is attributed to the strong metal-ligand bonds and the chelate effect.

A particularly fascinating characteristic of some iron(II) phenanthroline complexes is the phenomenon of spin crossover (SCO). acs.orgnih.gov This involves a transition between a low-spin (LS, diamagnetic) state and a high-spin (HS, paramagnetic) state, which can be triggered by external stimuli such as temperature, pressure, or light. acs.orgnih.gov This bistability at the molecular level makes these compounds promising candidates for applications in molecular switches, data storage, and display devices. acs.org The specific properties of the complex, including the temperature at which spin crossover occurs, can be influenced by the nature of the anion and any solvent molecules present in the crystal lattice. acs.org

Historical Development and Trajectory of Research on Iron(II) Phenanthroline Perchlorate (B79767) Systems

The study of iron(II) phenanthroline complexes dates back to the early 20th century, with the discovery of ferroin as a redox indicator. wikipedia.org However, the exploration of the specific perchlorate salt, Fe(phen)₃₂, and its unique properties has been a more recent endeavor. Early research focused on the synthesis and basic characterization of these compounds, including their infrared spectra to confirm coordination. umich.edu

The discovery of thermally induced spin transition in [Fe(phen)₂(NCS)₂] in the mid-20th century spurred significant interest in the magnetic properties of iron(II) complexes. nih.gov This led to more in-depth investigations into how different anions, such as perchlorate, affect the spin state and potential for spin crossover in tris(phenanthroline)iron(II) systems. While the tris(1,10-phenanthroline)iron(II) cation itself typically remains in a low-spin state, modifications to the phenanthroline ligand can induce spin crossover behavior. nih.gov

Current research continues to explore the synthesis of new 1,10-phenanthroline derivatives and their iron(II) perchlorate complexes. acs.orgmdpi.com The focus is on understanding the subtle interplay between the ligand structure, the counter-ion, and the resulting magnetic and photophysical properties. Advanced techniques such as Mössbauer spectroscopy and density functional theory (DFT) calculations are employed to probe the electronic structure and predict the behavior of these fascinating materials. rsc.orgrsc.org The ultimate goal is to design and create functional molecular materials with tailored properties for specific technological applications.

Interactive Data Tables

Below are interactive tables summarizing key data related to 1,10-phenanthroline iron(II) perchlorate and related compounds.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₆H₂₄Cl₂FeN₆O₈ | nih.gov |

| Molecular Weight | 795.4 g/mol | nih.gov |

| Appearance | Dark green crystalline solid | nih.gov |

| CAS Number | 14586-54-0 | nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| 1,10-Phenanthroline | |

| This compound | |

| Iron(II) Perchlorate | |

| Tris(1,10-phenanthroline)iron(II) | |

| Ferroin | |

| [Fe(phen)₂(NCS)₂] | |

| Fe(phen)₃₂ | |

| Perchloric Acid | nih.gov |

| Iron | nih.gov |

| 5-nitro-1,10-phenanthroline | wikipedia.org |

| PtCl₂(phen) | wikipedia.org |

| [Ni(phen)₃]²⁺ | wikipedia.org |

| [Cu(phen)₂]⁺ | wikipedia.org |

| Neocuproine | wikipedia.org |

| Bathocuproine | wikipedia.org |

| 1,10-Phenanthroline-5,6-dione | wikipedia.org |

| 2-hydrazino-1,10-phenanthroline | researchgate.net |

| 9-methyl-1,10-phenanthroline-2-carboxylic acid | mdpi.com |

Properties

IUPAC Name |

iron(2+);1,10-phenanthroline;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H8N2.2ClHO4.Fe/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*2-1(3,4)5;/h3*1-8H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZDTKUCQUZJHS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24Cl2FeN6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14708-99-7 (Parent) | |

| Record name | 1,10-Phenanthroline ferrous perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014586540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8065793 | |

| Record name | 1,10-Phenanthroline ferrous perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystalline solid; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | 1,10-Phenanthroline ferrous perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14586-54-0 | |

| Record name | 1,10-Phenanthroline ferrous perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014586540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, perchlorate (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline ferrous perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(1,10-phenanthroline-N1,N10)iron diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 1,10 Phenanthroline Iron Ii Perchlorate

Standard Synthetic Procedures for Tris(1,10-Phenanthroline)Iron(II) Perchlorate (B79767)

The synthesis of tris(1,10-phenanthroline)iron(II) perchlorate, commonly known as ferroin (B110374) perchlorate, is a foundational procedure in coordination chemistry. The core of this synthesis is the formation of the intensely colored tris(1,10-phenanthroline)iron(II) cation, [Fe(phen)₃]²⁺.

Deliberate Complexation of Ferrous Ions with 1,10-Phenanthroline (B135089)

The formation of the [Fe(phen)₃]²⁺ complex is a rapid and robust reaction achieved by combining a source of ferrous ions (Fe²⁺) with 1,10-phenanthroline (phen) in a 1:3 molar ratio. ijaar.orgwikipedia.org This bidentate ligand coordinates with the iron(II) center through its two nitrogen atoms, resulting in a stable, octahedral coordination complex. ijaar.orgresearchgate.net The reaction is visually striking, marked by the immediate appearance of a deep red color, which is characteristic of the ferroin complex. youtube.comchegg.com

Fe²⁺ + 3 phen → [Fe(phen)₃]²⁺ wikipedia.org

The resulting complex cation is particularly stable, a property that underpins its use in various analytical applications. researchgate.net

Strategic Control of Reaction Parameters for Optimized Perchlorate Salt Formation

The isolation of the complex as its perchlorate salt requires careful control of several reaction parameters to ensure high yield and purity. The choice of reactants and solvent systems is critical. The synthesis can be initiated from various iron(II) sources, such as ferrous ammonium (B1175870) sulfate (B86663), iron(II) chloride, or directly from iron(II) perchlorate. wikipedia.orgyoutube.comwikipedia.orgsciencemadness.org When starting with a salt other than the perchlorate, a soluble perchlorate salt is added to precipitate the desired product.

The solvent system typically involves water, ethanol, or a mixture thereof to ensure the dissolution of both the iron salt and the phenanthroline ligand. youtube.comjst.go.jpjocpr.com Upon mixing the reactants, the deep red solution of the complex cation forms instantly. youtube.com The subsequent precipitation of the perchlorate salt is often induced by cooling the solution or by slow evaporation of the solvent.

Interactive Table: Synthetic Parameters for Tris(1,10-phenanthroline)Iron(II) Salts

| Iron(II) Source | Ligand | Anion Source | Solvent | Observations | Reference |

|---|---|---|---|---|---|

| Ferrous ammonium sulfate | 1,10-phenanthroline | Sodium Chloride (to form chloride salt) | Water / Methanol (B129727) | A deep red solution forms, followed by crystallization. | youtube.com |

| Iron(III) perchlorate hexahydrate* | 1,10-phenanthroline | (reactant) | Ethanol | Serendipitous formation of the Fe(II) complex; crystals formed after two weeks. | jst.go.jp |

| Iron metal | (reactant) | Perchloric Acid | Water | Green solution of Fe(ClO₄)₂ forms first. | wikipedia.org |

| Ferrous sulfate | 1,10-phenanthroline hydrochloride | (reactant) | Water | A red solution is formed. | pharmaguideline.comdrugfuture.com |

*Note: In this case, an in-situ reduction of Fe(III) to Fe(II) or presence of Fe(II) impurity is implied for the formation of the title compound.

Targeted Synthesis of Substituted 1,10-Phenanthroline Iron(II) Perchlorate Complexes

The properties of the iron(II) phenanthroline complex can be finely tuned by introducing functional groups onto the phenanthroline ligand backbone. This approach allows for the rational design of complexes with specific electronic or steric characteristics.

Rational Design and Preparative Approaches for Functionalized Ligands

The introduction of substituents onto the 1,10-phenanthroline ring system is a key strategy for modifying the properties of the resulting iron complex. For instance, alkyl substituents such as methyl or sec-butyl groups can be incorporated into the ligand structure. nih.gov The synthesis of the complex follows a similar path to the unsubstituted analogue, where the functionalized phenanthroline ligand is reacted with an iron(II) salt. nih.gov

The choice of substituent is guided by the desired outcome. Electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., chloro) can alter the electron density on the ligand, which in turn influences the redox potential of the final Fe(II)/Fe(III) couple. researchgate.net This allows for the creation of complexes with tailored electrochemical properties for applications such as redox indicators with different transition potentials. wikipedia.org

Correlative Analysis of Ligand Modifications with Synthetic Yield and Purity

The nature of the substituent on the phenanthroline ligand has a direct impact on the synthetic outcome. The introduction of functional groups can affect not only the electronic properties of the complex but also its solubility and crystal packing, which influences synthetic yield and purity.

For example, the synthesis of an iron complex with a substituted phenanthroline ligand was reported to yield an orange precipitate with a 77.3% yield after recrystallization from ethanol. nih.gov The electronic effects of substituents are predictable; electron-donating groups lower the reduction potential, while electron-withdrawing groups increase it relative to the unsubstituted complex. researchgate.net This correlation is crucial for designing complexes for specific applications.

Interactive Table: Effect of Ligand Substitution on Complex Properties

| Ligand | Substituent | Effect on Property | Observation | Reference |

|---|---|---|---|---|

| 5-Nitro-1,10-phenanthroline | Nitro (electron-withdrawing) | Increased redox potential | Transition potential of +1.25 V, more stable than ferroin. | wikipedia.org |

| 2,9-Dimethyl-1,10-phenanthroline | Methyl (electron-donating) | Steric hindrance, altered binding | Alkyl substituents impact metal binding ability. | nih.gov |

Advanced Crystallization Techniques for High-Quality Single Crystal Growth

Obtaining high-quality single crystals is essential for definitively characterizing the molecular and supramolecular structure of this compound via X-ray diffraction. A common and effective method for growing single crystals of this complex is slow evaporation or slow cooling. jst.go.jp

Interactive Table: Crystallographic Data for Tris(1,10-phenanthroline)iron(II) Salts

| Compound | Crystal System | Space Group | Key Fe-N Distance (Å) | Reference |

|---|---|---|---|---|

| Fe(phen)₃₂·C₂H₅OH·0.5H₂O | Monoclinic | C2/c | Not specified | jst.go.jp |

| Fe(phen)₃₂·2H₂O | Not specified | Not specified | Not specified | researchgate.net |

Spectroscopic and Structural Elucidation of 1,10 Phenanthroline Iron Ii Perchlorate Complexes

High-Resolution X-ray Diffraction Studies for Crystal Structure Determination

High-resolution single-crystal X-ray diffraction is an indispensable tool for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. For 1,10-phenanthroline (B135089) iron(II) perchlorate (B79767) and its derivatives, these studies provide a definitive picture of the coordination environment around the iron(II) center, as well as insights into the packing of the complex ions and the role of solvent molecules in the crystal lattice.

Precise Determination of Coordination Geometry and Metal-Ligand Bond Distances

X-ray diffraction studies on complexes of the [Fe(phen)3]2+ cation consistently reveal a distorted octahedral coordination geometry around the central iron(II) ion. researchgate.net The iron atom is coordinated to six nitrogen atoms from the three bidentate 1,10-phenanthroline ligands.

Table 1: Selected Crystallographic and Geometric Data for Tris(1,10-phenanthroline)iron(II) Perchlorate Ethanol Monosolvate Hemihydrate researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 13.209(3) |

| b (Å) | 15.849(3) |

| c (Å) | 18.367(4) |

| β (°) | 97.261(3) |

| Volume (ų) | 3814.2(13) |

| Z | 2 |

| Average Fe-N bond length (Å) | ~1.97 (indicative of low-spin Fe(II)) |

| Average N-Fe-N bite angle (°) | ~82.5 |

Data extracted from a study on the solvated complex.

Comprehensive Analysis of Polymorphism in Solid-State Crystalline Forms

While specific studies on the polymorphism of the perchlorate salt are not extensively documented, research on other salts of the [Fe(phen)3]2+ cation provides valuable insights. For instance, studies on [Fe(phen)3]2+ with other anions have revealed the existence of multiple crystalline forms, including solvatomorphs which are sometimes referred to as pseudo-polymorphs. rsc.orgresearchgate.net The particular crystalline form obtained can be influenced by factors such as the solvent used for crystallization, temperature, and the rate of cooling. These different forms arise from variations in the packing of the [Fe(phen)3]2+ cations and the arrangement of the anions and solvent molecules in the crystal lattice. The interplay of electrostatic interactions, van der Waals forces, and potential hydrogen bonding dictates the most stable packing arrangement under a given set of conditions. rsc.org

Investigation of Solvate Incorporations and Their Corresponding Structural Implications

The [Fe(phen)3]2+ cation, due to its size and shape, can create voids in its crystal lattice that are often occupied by solvent molecules. The incorporation of solvents into the crystal structure, forming solvates, can have significant structural implications.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Ligand Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint of a compound by probing its vibrational modes. For 1,10-phenanthroline iron(II) perchlorate, these techniques are instrumental in confirming the coordination of the phenanthroline ligand to the iron center and characterizing the vibrations of the perchlorate anion.

The IR spectrum of the complex shows characteristic bands of the 1,10-phenanthroline ligand, some of which are shifted upon coordination to the iron(II) ion. The C=C and C=N stretching vibrations of the aromatic rings, typically observed in the 1400-1650 cm-1 region, often exhibit shifts to higher frequencies upon coordination. This is attributed to the increased rigidity of the ligand and changes in the electron distribution within the aromatic system upon complexation. Out-of-plane C-H bending vibrations are also sensitive to coordination.

The perchlorate anion, assuming ideal tetrahedral (Td) symmetry, has four fundamental vibrational modes. Of these, the triply degenerate asymmetric stretching (ν3) and bending (ν4) modes are IR active. In the IR spectrum of this compound, a very strong and broad band is typically observed around 1100 cm-1, which is characteristic of the ν3 mode of the perchlorate anion. A strong band around 625 cm-1 is assigned to the ν4 mode. The appearance of a single, unsplit ν3 band is indicative of a non-coordinated perchlorate anion with minimal distortion from tetrahedral symmetry.

Raman spectroscopy provides complementary information. The symmetric stretching mode (ν1) of the perchlorate anion, which is typically IR inactive or very weak, gives rise to a strong and sharp band in the Raman spectrum, usually around 930-940 cm-1. The other Raman active modes of the perchlorate anion (ν2, ν3, and ν4) can also be observed.

Table 2: Typical Vibrational Frequencies for Fe(phen)32

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| 1,10-Phenanthroline C=C and C=N stretches | 1400 - 1650 | IR, Raman |

| Perchlorate ν1 (symmetric stretch) | ~935 | Raman |

| Perchlorate ν3 (asymmetric stretch) | ~1100 | IR |

| Perchlorate ν4 (asymmetric bend) | ~625 | IR |

These are approximate values and can vary slightly depending on the specific crystalline form and measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in both solution and the solid state. For diamagnetic low-spin d6 complexes like tris(1,10-phenanthroline)iron(II) perchlorate, high-resolution 1H NMR spectroscopy in solution provides detailed information about the ligand environment.

Proton NMR for Elucidating Ligand Coordination and Chemical Shifts

The 1H NMR spectrum of the free 1,10-phenanthroline ligand displays a set of distinct signals for its aromatic protons. Upon coordination to the iron(II) center to form the [Fe(phen)3]2+ complex, significant changes in the chemical shifts of these protons are observed.

Generally, the coordination of the nitrogen atoms of the phenanthroline ligand to the iron(II) ion leads to a downfield shift (deshielding) of the proton signals. This is due to the withdrawal of electron density from the aromatic rings by the positively charged metal center. The magnitude of this downfield shift can provide information about the strength of the metal-ligand interaction.

The protons closest to the coordination sites (H-2 and H-9) typically experience the most significant downfield shifts. The other protons of the phenanthroline ligand (H-3, H-8, H-4, H-7, H-5, and H-6) also show downfield shifts, but to a lesser extent. The symmetry of the complex in solution is such that the three coordinated phenanthroline ligands are equivalent on the NMR timescale, resulting in a single set of signals for the phenanthroline protons.

Table 3: Illustrative ¹H NMR Chemical Shifts (δ, ppm) for 1,10-Phenanthroline and its Iron(II) Complex

| Proton Assignment | Free 1,10-Phenanthroline (Illustrative) | [Fe(phen)3]²⁺ Complex (Illustrative) |

| H-2, H-9 | ~9.2 | > 9.2 (significant downfield shift) |

| H-4, H-7 | ~8.2 | > 8.2 (downfield shift) |

| H-3, H-8 | ~7.7 | > 7.7 (downfield shift) |

| H-5, H-6 | ~7.6 | > 7.6 (downfield shift) |

These are representative values and the exact chemical shifts can be influenced by the solvent and other experimental conditions. The data for the complex reflects the general trend of deshielding upon coordination. researchgate.net

Carbon and Nitrogen NMR Studies for Detailed Probing of Electronic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the electronic environment of the 1,10-phenanthroline ligand upon coordination to an iron(II) center. Studies utilizing ¹³C and ¹⁵N NMR reveal significant changes in chemical shifts, providing insight into the redistribution of electron density following complexation.

Upon formation of the tris(1,10-phenanthroline)iron(II) cation, the carbon atoms of the phenanthroline ligand experience a general deshielding effect. nih.govresearchgate.net This downfield shift in the ¹³C NMR spectrum indicates a decrease in electron density on the carbon framework. The effect is more pronounced for carbon atoms closer to the coordinating nitrogen atoms, reflecting the direct influence of the metal-ligand bond. This deshielding increases in the order of Ru(II) < Os(II) < Fe(II), suggesting the strongest effect for the iron(II) complex. nih.govresearchgate.net

Conversely, ¹⁵N NMR studies show a significant shielding of the nitrogen atoms upon coordination to the Fe(II) center. nih.govresearchgate.net This upfield shift is indicative of an increase in electron density at the nitrogen nuclei. This shielding effect is more pronounced in phenanthroline complexes compared to bipyridine complexes and follows the trend Fe(II) > Ru(II) > Os(II), with iron(II) causing the most significant shielding. nih.gov This suggests a strong σ-donation from the nitrogen lone pairs to the iron(II) center, coupled with π-back-bonding from the metal d-orbitals into the π* orbitals of the phenanthroline ligand, which alters the electronic environment of the entire heterocyclic system.

| Atom | Free Ligand (approx. ppm) | [Fe(phen)₃]²⁺ Complex (approx. ppm) | Change upon Complexation |

|---|---|---|---|

| Carbon (Aromatic) | 123-151 | Shifted Downfield | Deshielding |

| Nitrogen | (Reference Value) | Shifted Upfield | Shielding |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition Analysis

Electronic absorption spectroscopy is instrumental in characterizing the electronic transitions within the this compound complex, famously known as ferroin (B110374). The complex exhibits a distinct and intense color, which is a direct consequence of charge-transfer transitions.

The prominent and characteristic feature in the visible spectrum of the tris(1,10-phenanthroline)iron(II) complex is an intense absorption band with a maximum (λmax) typically observed around 508-511 nm. pbworks.comceon.rs This band is responsible for the complex's deep red-orange color. thermofisher.com While the prompt requests information on Ligand-to-Metal Charge Transfer (LMCT), this intense absorption is overwhelmingly assigned in scientific literature as a Metal-to-Ligand Charge Transfer (MLCT) transition. researchgate.netwikipedia.orgrsc.org

In an MLCT transition, an electron is excited from a metal-centered d-orbital to a ligand-centered π* antibonding orbital. wikipedia.org For the Fe(II) complex with 1,10-phenanthroline (a π-accepting ligand), the d⁶ electronic configuration of the low-spin iron(II) center facilitates this transfer to the low-lying π* orbitals of the phenanthroline ligands. researchgate.net This d → π* transition is spin-allowed and Laporte-allowed, accounting for its high intensity, with a molar absorptivity (ε) value of approximately 11,100 L mol⁻¹ cm⁻¹. pbworks.compdx.edu LMCT transitions, conversely, involve the transfer of an electron from a ligand-based orbital to a metal-based orbital and are more common for complexes with metals in high oxidation states and electron-donating ligands. wikipedia.orgnih.gov While less prominent LMCT bands may exist in the ultraviolet region of the spectrum for iron(II)-phenanthroline, the defining visible spectral feature is the MLCT band. nih.gov

| Parameter | Value |

|---|---|

| λmax | ~508-511 nm |

| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ |

| Transition Type | Metal-to-Ligand Charge Transfer (MLCT) |

| Color | Red-Orange |

The intense and stable color of the tris(1,10-phenanthroline)iron(II) complex provides the basis for a highly sensitive and widely used spectrophotometric method for the quantitative determination of iron. pbworks.comthermofisher.com The method relies on the Beer-Lambert Law, which states a linear relationship between the absorbance of a solution and the concentration of the absorbing species. tau.ac.il

The analytical procedure typically involves several key steps. First, if iron is present in the +3 oxidation state (Fe³⁺), it must be reduced to the ferrous state (Fe²⁺), commonly achieved using a reducing agent like hydroxylamine hydrochloride. pbworks.comthermofisher.com Subsequently, 1,10-phenanthroline is added, which chelates the Fe²⁺ ions to form the stable red-orange complex. The pH of the solution is controlled, usually with a sodium acetate buffer, as the complex is stable over a wide pH range of 2 to 9. pbworks.comceon.rspdx.edu

The absorbance of the resulting solution is then measured at the wavelength of maximum absorption (λmax ≈ 508 nm) using a spectrophotometer. pbworks.com By preparing a series of standard solutions with known iron concentrations and measuring their absorbances, a calibration curve (a plot of absorbance versus concentration) can be constructed. The concentration of iron in an unknown sample can then be determined by measuring its absorbance under the same conditions and interpolating the value from the calibration graph. This method is valued for its simplicity, sensitivity, and the stability of the colored complex. pbworks.comceon.rs

Mössbauer Spectroscopy for Iron Spin State and Quadrupole Splitting Analysis

⁵⁷Fe Mössbauer spectroscopy is a highly effective technique for probing the nuclear environment of the iron atom in this compound, providing direct information about its oxidation state, spin state, and the symmetry of the ligand field. The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). nih.gov

For the tris(1,10-phenanthroline)iron(II) complex, the strong ligand field imposed by the three bidentate phenanthroline ligands results in a low-spin (LS) d⁶ electronic configuration (t₂g⁶e_g⁰). This LS state is clearly distinguished in the Mössbauer spectrum. nih.gov

The isomer shift (δ) for low-spin Fe(II) compounds is typically in the range of -0.1 to +0.2 mm/s (relative to α-Fe at room temperature). nih.gov This low value, compared to high-spin Fe(II) (δ ≈ 0.9 to 1.3 mm/s), reflects a higher s-electron density at the iron nucleus. nih.gov This increased density is a result of reduced shielding of the s-electrons by the d-electrons, which are all paired in the t₂g orbitals, and significant Fe → ligand π-back-bonding.

The quadrupole splitting (ΔE_Q) arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient (EFG) at the nucleus. In an ideal octahedral geometry, the spherically symmetric t₂g⁶ electron distribution of a low-spin Fe(II) ion would produce no EFG, resulting in zero quadrupole splitting. However, in [Fe(phen)₃]²⁺, slight distortions from perfect octahedral symmetry, caused by the rigid nature of the ligands and lattice effects, create a small but measurable EFG. Consequently, low-spin Fe(II) complexes like this exhibit a small quadrupole splitting, typically in the range of 0.2 to 0.6 mm/s. nih.gov This small, non-zero ΔE_Q value confirms the low-spin state and the slightly distorted octahedral environment of the iron(II) center.

| Parameter | Typical Value Range (mm/s) | Interpretation for [Fe(phen)₃]²⁺ |

|---|---|---|

| Isomer Shift (δ) | -0.1 to +0.2 | Confirms Fe(II) oxidation state and low-spin configuration due to high s-electron density. |

| Quadrupole Splitting (ΔE_Q) | 0.2 to 0.6 | Indicates a low-spin state with a slight distortion from perfect octahedral symmetry. |

Electrochemical Behavior and Redox Properties of 1,10 Phenanthroline Iron Ii Perchlorate Complexes

Cyclic Voltammetry and Complementary Voltammetric Techniques

Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of the [Fe(phen)₃]²⁺ complex. chempap.org CV studies typically show a well-defined pair of anodic and cathodic peaks, characteristic of a single-electron transfer process. researchgate.net The electrochemical behavior of iron in neutral perchlorate (B79767) solutions has been studied, indicating that the medium influences passivation and dissolution processes. researchgate.netresearchgate.net

Detailed Characterization of the Fe(II)/Fe(III) Redox Couple

The core redox reaction for the complex is the oxidation of the iron center:

[Fe(phen)₃]²⁺ ⇌ [Fe(phen)₃]³⁺ + e⁻ wikipedia.org

This transformation is known to be rapid and reversible. wikipedia.org The structures of the Fe(II) and Fe(III) complexes are nearly identical, with both being low-spin octahedral complexes, which facilitates rapid electron transfer. wikipedia.org The Fe(II) complex is characterized by its intense red color, while the Fe(III) form is pale blue, a property that makes it a widely used redox indicator in titrations, such as cerimetry. wikipedia.orgceon.rs The stability of the Fe(II) complex with 1,10-phenanthroline (B135089) is notably high, a factor that significantly influences the redox potential of the Fe(II)/Fe(III) couple compared to the aqueous iron ion. researchgate.net

Quantitative Determination of Half-Wave Potentials and Electron Transfer Kinetics

The formal potential (E°') of the [Fe(phen)₃]²⁺/[Fe(phen)₃]³⁺ couple is approximately +1.06 V versus the standard hydrogen electrode (SHE). wikipedia.orgresearchgate.net This high potential is a direct consequence of the 1,10-phenanthroline ligand's strong stabilization of the Fe(II) state over the Fe(III) state. researchgate.net The electron transfer is typically fast, with a reported standard heterogeneous rate constant (kₑ) as high as 10⁴ cm s⁻¹. researchgate.net The half-wave potential (E₁/₂) is a key parameter derived from voltammetric studies and is influenced by both the ligand structure and the solvent. chempap.org

Table 1: Electrochemical Data for Tris(1,10-phenanthroline)iron(II) and Related Complexes

| Complex | Redox Couple | E₁/₂ or E° (V vs. reference) | Solvent/Electrolyte | Reference |

| [Fe(phen)₃]²⁺ | Fe(II)/Fe(III) | +1.066 (E°) vs. SHE | Aqueous | researchgate.net |

| [Fe(phen)₃]²⁺ | Fe(II)/Fe(III) | +1.06 (E°) vs. SHE | Aqueous | wikipedia.org |

| [Fe(NO₂Phen)₃]²⁺ | Fe(II)/Fe(III) | +1.25 vs. SHE | Aqueous | wikipedia.org |

| [Fe(phen)₃]²⁺ | Fe(II)/Fe(III) | Varies with solvent | Nonaqueous solvents | chempap.org |

| [Fe(TMPhen)₃]²⁺ | Fe(II)/Fe(III) | Varies with solvent | Nonaqueous solvents | chempap.org |

Note: phen = 1,10-phenanthroline; NO₂Phen = 5-nitro-1,10-phenanthroline; TMPhen = 3,4,7,8-tetramethyl-1,10-phenanthroline. The reference electrode can vary between studies.

Systematic Investigation of Ligand Substitution Effects on Redox Potentials

Modifying the 1,10-phenanthroline ligand with various substituent groups systematically alters the electronic properties and, consequently, the redox potential of the iron complex. wikipedia.orgchempap.org

Electron-donating groups (like methyl groups) increase the electron density on the phenanthroline ring system. This further stabilizes the Fe(II) oxidation state, making the complex easier to oxidize and thus lowering the redox potential. chempap.orgresearchgate.net The redox potential can be adjusted between +0.84 V and +1.10 V by changing the position and number of methyl groups. wikipedia.org

Electron-withdrawing groups (like a nitro group) decrease the electron density on the ligand. This destabilizes the Fe(II) state relative to the Fe(III) state, making the complex more difficult to oxidize and thereby increasing the redox potential. chempap.orgresearchgate.net For example, the complex with 5-nitro-1,10-phenanthroline, known as nitroferroin, has a significantly higher redox potential of +1.25 V. wikipedia.org

The effect of solvents on the redox potential has also been observed, particularly for derivatives like the nitro-substituted complex, where the half-wave potential shows a correlation with the acceptor number of the solvent. chempap.org

Table 2: Effect of Ligand Substitution on the Redox Potential of Iron(II)-Phenanthroline Complexes

| Substituent on Phenanthroline | Electronic Effect | Impact on Fe(II) Stabilization | Effect on Redox Potential (E₁/₂) | Reference |

| Methyl (e.g., in TMPhen) | Electron-donating | Increases stabilization | Decreases (easier to oxidize) | chempap.org |

| Nitro (e.g., in NO₂Phen) | Electron-withdrawing | Decreases stabilization | Increases (harder to oxidize) | wikipedia.orgchempap.org |

| Phenyl (e.g., in DIP) | Varies (inductive/mesomeric) | Affects planarity and electronics | Alters potential and reaction rates | elsevierpure.com |

Note: TMPhen = 3,4,7,8-tetramethyl-1,10-phenanthroline; NO₂Phen = 5-nitro-1,10-phenanthroline; DIP = 4,7-diphenyl-1,10-phenanthroline (B7770734).

Electrocatalytic Properties and Mechanisms of Electron Transfer Processes

The reversible and rapid Fe(II)/Fe(III) redox couple allows 1,10-phenanthroline iron(II) complexes to act as efficient electron transfer mediators in various catalytic processes. elsevierpure.comelsevierpure.com

Elucidation of Mediated Electron Transfer Reaction Pathways

The complex can facilitate electrocatalytic reactions through a mediated electron transfer (MET) mechanism. A well-documented example is the electrocatalytic oxidation of hydrogen sulfite. elsevierpure.comelsevierpure.com In this process, [Fe(phen)₃]²⁺ is first oxidized at the electrode surface to [Fe(phen)₃]³⁺. This Fe(III) species then diffuses into the solution and chemically oxidizes the substrate (HSO₃⁻), regenerating the original Fe(II) complex, which can participate in another cycle. elsevierpure.comelsevierpure.com

Electrochemical Step: [Fe(phen)₃]²⁺ → [Fe(phen)₃]³⁺ + e⁻ (at the electrode)

Chemical Step: [Fe(phen)₃]³⁺ + HSO₃⁻ → [Fe(phen)₃]²⁺ + products (e.g., SO₄²⁻, S₂O₆²⁻) elsevierpure.com

Similar mediated electron transfer pathways have been explored where the Fe(III)-phenanthroline complex enhances the oxidative power of other agents like ferrate(VI) and ferrate(V) for degrading organic contaminants. acs.org The complex has also been investigated as an electrocatalyst for the reduction of carbon dioxide, where the electrochemically generated Fe(I) species is catalytically active. rsc.org

Exploration of Electrochemical Sensing Applications, including Perchlorate Detection

The robust electrochemical properties of the 1,10-phenanthroline iron(II) complex have led to its use in the development of various electrochemical sensors. It can act as a signal transducer or mediator for the detection of numerous analytes.

Sensing of Various Analytes: Modified electrodes incorporating the complex have been developed for the amperometric sensing of nitrite (B80452) and the detection of hydrogen peroxide. researchgate.netacs.org A dual-mode sensor combining colorimetric and fluorometric detection for hypochlorite (B82951) has also been created, where the oxidation of Fe(II) to Fe(III) by hypochlorite is the key sensing mechanism. nih.gov

Perchlorate Detection: The direct use of 1,10-phenanthroline iron(II) perchlorate to specifically sense its own perchlorate counter-ion is not a common application described in the literature. The electrochemical detection of perchlorate is challenging and is typically achieved through its reduction at specific catalytic electrode surfaces, such as rhodium or platinized platinum. core.ac.ukijitee.org Research in this area focuses more on finding suitable electrode materials that can facilitate the difficult reduction of the highly stable perchlorate ion rather than using a specific complex as a mediator for its detection. core.ac.ukijitee.org While the iron-perchlorate assay exists, it is typically used for detecting hydroxamic acids, not for quantifying perchlorate itself. researchgate.net

Spin Crossover Phenomena and Magnetic Properties of 1,10 Phenanthroline Iron Ii Perchlorate Systems

Foundational Principles of Spin Crossover (SCO) in Iron(II) Complexes

Spin crossover is a phenomenon observed in certain transition metal complexes where the spin state of the central metal ion can change in response to external stimuli such as temperature, pressure, or light irradiation. researchgate.net In the case of octahedral iron(II) complexes, which have a d⁶ electron configuration, this involves a transition between a low-spin (LS) state and a high-spin (HS) state.

Characterization of Singlet (Low-Spin) ↔ Quintet (High-Spin) Transitions

The spin transition in d⁶ iron(II) complexes involves the rearrangement of electrons within the d-orbitals. In the presence of a strong ligand field, the electrons pair up in the lower energy t₂g orbitals, resulting in a diamagnetic low-spin (LS) state with a total spin S=0 (singlet state). Conversely, a weaker ligand field allows the electrons to occupy both the t₂g and higher energy eg orbitals, leading to a paramagnetic high-spin (HS) state with a total spin S=2 (quintet state), characterized by five unpaired electrons. researchgate.netwhiterose.ac.uk This transition is accompanied by significant changes in the magnetic and physical properties of the complex, including its color, volume, and bond lengths. researchgate.net The transition from the LS to the HS state typically involves an increase in the metal-ligand bond lengths.

Experimental Methodologies for SCO Characterization (e.g., Magnetic Susceptibility, Mössbauer Spectroscopy)

The characterization of spin crossover behavior relies on a suite of experimental techniques that are sensitive to the changes in the electronic and structural properties of the complex during the spin transition.

Magnetic Susceptibility: This is one of the most direct methods to probe the spin state of a material. rsc.org The magnetic moment of a complex is directly related to the number of unpaired electrons. As the 1,10-phenanthroline (B135089) iron(II) perchlorate (B79767) system transitions from the diamagnetic LS state (S=0) to the paramagnetic HS state (S=2), a significant increase in its magnetic susceptibility is observed. rsc.orgresearchgate.net Temperature-dependent magnetic susceptibility measurements are crucial for determining the transition temperature (T₁/₂) and the nature of the spin transition (abrupt, gradual, or with hysteresis). acs.org

Mössbauer Spectroscopy: This technique is particularly powerful for studying iron-containing compounds. rsc.orgcarleton.edu It provides detailed information about the local environment of the iron nucleus, including its oxidation state and spin state. carleton.edu The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The LS and HS states of iron(II) exhibit distinct values for both δ and ΔE_Q, allowing for their unambiguous identification and quantification. researchgate.netillinois.edu For instance, high-spin iron(II) complexes typically show a larger isomer shift and quadrupole splitting compared to their low-spin counterparts. illinois.edu

Determinants and Modulators of Spin Crossover Behavior

The spin crossover characteristics of 1,10-phenanthroline iron(II) perchlorate are not solely an intrinsic property of the isolated complex but are highly sensitive to a variety of internal and external factors.

Influence of Ligand Field Strength and Electronic Effects of Substituents

The strength of the ligand field generated by the 1,10-phenanthroline ligands is a primary determinant of the spin state. Ligands that create a strong field favor the LS state, while weaker field ligands favor the HS state. The electronic properties of substituents on the phenanthroline ring can fine-tune this ligand field strength. Electron-donating groups can increase the electron density on the nitrogen donor atoms, leading to a stronger ligand field and stabilizing the LS state. Conversely, electron-withdrawing groups can decrease the ligand field strength, favoring the HS state. For example, the introduction of a methoxy (B1213986) group at the 2-position of the phenanthroline ring has been shown to induce a spin transition in the corresponding iron(II) perchlorate complex. acs.org

Impact of Associated Anions and Solvation on Solid-State Transitions

In the solid state, the counter-anion and any co-crystallized solvent molecules play a crucial role in modulating the SCO behavior. acs.orgresearchgate.net The perchlorate anion (ClO₄⁻), while often considered weakly coordinating, can influence the crystal packing and intermolecular interactions within the lattice. rsc.orgub.edu The size, shape, and charge distribution of the anion can affect the cooperativity of the spin transition, influencing whether the transition is abrupt or gradual and whether it exhibits thermal hysteresis. rsc.org

Solvent molecules incorporated into the crystal lattice can form hydrogen bonds and other non-covalent interactions with the complex, further influencing the packing and the energetics of the spin transition. figshare.comnih.gov The loss or exchange of these solvent molecules can lead to irreversible changes in the magnetic properties. nih.gov

Role of Intermolecular Interactions and Crystal Packing Effects

The cooperativity of the spin crossover phenomenon is strongly linked to intermolecular interactions within the crystal lattice. rsc.org As a molecule undergoes a spin transition, its size and shape change, creating a strain on the surrounding lattice. The propagation of this strain through intermolecular contacts, such as π-π stacking between the phenanthroline ligands and hydrogen bonding, can lead to a cooperative transition where a large fraction of the molecules switch spin state in a narrow temperature range. researchgate.netrsc.org The specific arrangement of the molecules in the crystal, or crystal packing, therefore has a profound impact on the nature and temperature of the spin crossover event. rsc.orgrsc.org Different crystal polymorphs or solvatomorphs of the same complex can exhibit remarkably different SCO behaviors due to variations in their crystal packing. rsc.org

Dynamic Aspects of Spin Transitions

The ability of an iron(II) complex to transition between its low-spin (LS, S=0) and high-spin (HS, S=2) states is a cornerstone of molecular magnetism and materials science. These transitions can be triggered by external stimuli such as temperature, light, or nuclear events, each revealing different facets of the system's dynamics.

Analysis of Thermal Spin Crossover and Associated Hysteresis Loops

The compound Fe(phen)₃₂ is characterized by a strong ligand field imparted by the three bidentate 1,10-phenanthroline ligands. This strong field stabilizes the low-spin (¹A₁) ground state to such an extent that the complex remains in the LS state across a wide temperature range, from cryogenic temperatures (5 K) to well above room temperature (300 K). researchgate.net Consequently, Fe(phen)₃₂ itself does not exhibit a thermally induced spin crossover. Its magnetic moment remains close to 0 BM, consistent with a diamagnetic S=0 state. prepp.intestbook.com

However, thermal spin crossover is prominently observed in related complexes where the ligand field is strategically weakened. A canonical example is [Fe(phen)₂(NCS)₂], where two phenanthroline ligands and two isothiocyanate ligands coordinate the iron center. This modification results in a ligand field strength that is near the spin-pairing energy, allowing for a temperature-induced transition. Bulk [Fe(phen)₂(NCS)₂] undergoes an abrupt spin transition from the HS state to the LS state upon cooling around 175-180 K. researchgate.netrsc.org

The transition is often accompanied by a thermal hysteresis loop, a signature of cooperativity within the solid-state lattice. The width of this hysteresis (ΔT = T₁/₂↑ - T₁/₂↓), where T₁/₂↑ and T₁/₂↓ are the critical temperatures for the LS-to-HS and HS-to-LS conversions, respectively, is a key parameter for potential memory applications. In thin films of [Fe(phen)₂(NCS)₂], the transition is broadened, and the hysteresis width is observed to be approximately 20 K. rsc.org The characteristics of thermal spin crossover are highly sensitive to factors like intermolecular interactions, crystal packing, and the presence of solvent molecules, which can lead to exceptionally wide hysteresis loops in some iron(II) systems. acs.org

Table 1: Thermal Spin Crossover (SCO) Properties of Selected Iron(II)-Phenanthroline Complexes

| Compound | Transition Temperature (T₁/₂) | Hysteresis Width (ΔT) | Notes |

|---|---|---|---|

| Fe(phen)₃₂ | None | N/A | Stably in low-spin (LS) state at all temperatures. researchgate.net |

| [Fe(phen)₂(NCS)₂] (bulk) | ~175 K | ~5-10 K | Abrupt spin transition. researchgate.net |

| [Fe(phen)₂(NCS)₂] (thin film) | ~180 K | ~20 K | Broadened transition compared to bulk material. rsc.org |

| Fe(Htrz)₃₂ | ~132 K | Abrupt | Example of a related Fe(II) SCO complex with a different N-donor ligand. illinois.edu |

Investigation of Light-Induced Excited Spin State Trapping (LIESST) Phenomena

While Fe(phen)₃₂ does not undergo thermal SCO, its spin state can be transiently switched using light. Irradiation into the metal-to-ligand charge transfer (MLCT) bands of the LS complex can populate a metastable HS state. In solution, this photo-induced HS state has a very short lifetime, relaxing back to the LS ground state on a sub-nanosecond timescale (~700 ps). nih.gov

In systems that are on the cusp of a spin transition, such as [Fe(phen)₂(NCS)₂], this photo-induced HS state can be trapped at low temperatures for extended periods, a phenomenon known as Light-Induced Excited Spin State Trapping (LIESST). nih.gov The process involves irradiating the LS state at cryogenic temperatures (typically below 50 K) to populate the HS state, which then becomes kinetically trapped. The system only relaxes back to the LS ground state upon warming to a characteristic temperature, T(LIESST). This temperature is defined as the inflection point of the magnetic susceptibility decay curve during warming. testbook.com

For [Fe(phen)₂(NCS)₂], the T(LIESST) value has been determined to be 62 K. testbook.com Studies on mixed-crystal systems, [FeₓZn₁₋ₓ(phen)₂(NCS)₂], where the spin crossover iron centers are diluted with spin-inactive zinc, have shown that the T(LIESST) value is not strongly dependent on the iron concentration, highlighting its primarily molecular nature. An empirical linear relationship, T(LIESST) ≈ T₀ - 0.3 T₁/₂, has been established for many iron(II) SCO compounds, linking the thermal relaxation of the light-induced state to the thermodynamic transition temperature. acs.org

Table 2: LIESST Properties for [FeₓZn₁₋ₓ(phen)₂(NCS)₂] Systems

| Iron Concentration (x) | Thermal Transition T₁/₂ (K) | LIESST Relaxation T(LIESST) (K) |

|---|---|---|

| 1.00 | 176 | 62 |

| 0.73 | 165 | 62 |

| 0.50 | 154 | 61 |

| 0.32 | 142 | 60 |

| 0.19 | 128 | 60 |

Data sourced from studies on mixed-crystal systems, demonstrating the relationship between thermal transition and LIESST relaxation temperatures. testbook.com

Exploration of Nuclear Decay-Induced Excited Spin State Trapping (NIESST)

A fascinating and less common method for inducing spin state transitions is through the after-effects of a nuclear decay process, known as Nuclear Decay-Induced Excited Spin State Trapping (NIESST). This phenomenon is investigated using Mössbauer emission spectroscopy, where a parent isotope, such as ⁵⁷Co, is doped into a host lattice. The ⁵⁷Co undergoes electron capture to produce ⁵⁷Fe in an excited nuclear state. The subsequent decay to the ground nuclear state of ⁵⁷Fe populates various electronic spin states of the newly formed iron complex.

In the context of spin crossover, if the ⁵⁷Co is doped into a cobalt(II) analogue of an iron(II) SCO complex, the resulting ⁵⁷Fe ions can be trapped in a HS state, even at temperatures where the LS state is thermodynamically stable. This occurs because the nuclear decay and subsequent electronic relaxation processes can populate the HS potential well, and if the temperature is low enough, the system remains trapped.

While NIESST has not been explicitly reported for Fe(phen)₃₂ itself, studies on the analogous spin crossover system Co(terpy)₂₂ (where terpy is the tridentate ligand terpyridine) provide a clear demonstration of the effect. Mössbauer emission spectra of ⁵⁷Co-doped Co(terpy)₂₂ show that at low temperatures (e.g., 80 K), a significant fraction of the resulting ⁵⁷Fe ions are formed and trapped in the HS state, whereas the corresponding iron(II) complex would be predominantly in the LS state at this temperature. This trapped HS state is a direct consequence of the nuclear decay process.

Unraveling Magnetic Anisotropy and Zero-Field Splitting Effects

Magnetic anisotropy and zero-field splitting (ZFS) are intrinsic magnetic properties of the high-spin (S=2) state of iron(II) complexes. The LS state (S=0) of Fe(phen)₃₂ is diamagnetic and thus has no ZFS. However, the photo-induced HS state possesses these properties, which arise from the interaction of the spin angular momentum with the orbital angular momentum (spin-orbit coupling) within the distorted ligand field environment.

The ZFS removes the five-fold degeneracy of the mₛ sublevels (mₛ = -2, -1, 0, +1, +2) of the S=2 state even in the absence of an external magnetic field. For an iron(II) complex, this splitting is described by the spin Hamiltonian:

H = D(Sz² - S(S+1)/3) + E(Sx² - Sy²)

Here, D is the axial ZFS parameter, representing the splitting between the mₛ=0 and mₛ=±1 levels, and E is the rhombic ZFS parameter, which lifts the degeneracy of the mₛ=±1 and mₛ=±2 levels. The magnitude and sign of these parameters are highly sensitive to the geometry of the coordination sphere.

For the [Fe(phen)₃]²⁺ cation in its HS state, the [FeN₆] core has an approximately octahedral geometry, but distortions are inevitable. These distortions, which are larger in the HS state due to the population of antibonding eg* orbitals, lead to a non-zero ZFS. The values of D for high-spin Fe(II) in similar N₆ coordination environments typically range from +5 to +15 cm⁻¹. The rhombic parameter E is generally much smaller. Direct experimental determination of the ZFS parameters for the transient photo-induced HS state of Fe(phen)₃₂ is challenging, but techniques like high-frequency electron paramagnetic resonance (HFEPR) and frequency-domain Fourier-transform terahertz EPR are powerful tools for measuring these parameters in stable high-spin complexes. researchgate.netnih.gov

Solution Phase Behavior and Intermolecular Interactions of 1,10 Phenanthroline Iron Ii Perchlorate

Comprehensive Analysis of Solvation Effects on Complex Stability and Reactivity

The stability and reactivity of the tris(1,10-phenanthroline)iron(II) cation, [Fe(phen)₃]²⁺, are profoundly influenced by the surrounding solvent environment. This influence stems from the interactions between the solvent molecules and both the initial complex (the ground state) and the activated complex in a reaction's transition state.

Studies on the aquation (hydrolysis) of [Fe(phen)₃]²⁺ in the presence of various electrolytes have shown that the pseudo-first-order rate constant generally decreases as the concentration of the added salt increases. rsc.org The extent of this rate retardation is linked to the properties of the cations of the added salt, such as their crystallographic radii and their enthalpies and entropies of hydration. rsc.org This effect is attributed to the ability of the added ions to alter the 'structure of liquid water', which in turn affects the complex's reactivity. rsc.org

In binary solvent mixtures, such as methanol-water and acetone-water, the solvent composition plays a critical role. An analysis of the reaction between [Fe(phen)₃]²⁺ and hydroxide (B78521) ions in these mixtures allows for the dissection of solvent effects on the initial state and the transition state. rsc.org By using naphthalene (B1677914) as a model for the [Fe(phen)₃]²⁺ complex, researchers can calculate the effect of the solvent on the solvation of the iron complex. rsc.org These analyses have provided support for a mechanism where the hydroxide ion initially attacks the 2- or 9-position of a coordinated phenanthroline ligand. rsc.org

The racemization rate of [Fe(phen)₃]²⁺ is also sensitive to the solvent. The rate is generally faster in organic solvents compared to water, with the rate increasing in the order: water < nitromethane (B149229) < formamide (B127407) < dimethyl sulfoxide. oup.com This trend highlights the significant role of solvent-complex interactions in facilitating stereochemical rearrangements. Furthermore, studies using the solvatochromic compound dicyanobis(1,10-phenanthroline)iron(II) as an indicator have explored the concept of preferential solvation. researchgate.net In aqueous binary mixtures, organic solvents are typically preferred in the immediate vicinity of the complex. researchgate.net However, in non-aqueous binary mixtures, the complex is preferentially solvated by the component with the higher acceptor number, indicating the importance of specific solvent-solute interactions. researchgate.net

Table 1: Effect of Solvent on the Racemization Rate of [Fe(phen)₃]²⁺ This table illustrates the variation in the racemization rate constant for the [Fe(phen)₃]²⁺ complex in different solvents, highlighting the significant impact of the solvent environment on the reaction kinetics.

| Solvent | Racemization Rate Constant (k_rac) | Temperature (°C) |

| Water | Data not specified, but is the slowest | - |

| Nitromethane | Faster than water | - |

| Formamide | Faster than nitromethane | - |

| Dimethyl Sulfoxide | Faster than formamide | - |

| Data derived from qualitative comparison in source oup.com. |

Kinetics and Mechanisms of Ligand Exchange Reactions in Solution

Ligand exchange reactions involving [Fe(phen)₃]²⁺ provide insight into the lability and mechanistic pathways of the complex. The exchange between [Fe(phen)₃]²⁺ and a substituted phenanthroline, such as 4,7-diphenyl-1,10-phenanthroline (B7770734) (DIP), has been studied using techniques like reversed-phase ion-paired chromatography. elsevierpure.comresearchgate.net These studies monitor the formation of mixed-ligand complexes, such as [Fe(phen)₂(DIP)]²⁺ and [Fe(phen)(DIP)₂]²⁺, over time. elsevierpure.comresearchgate.net

The rate of this ligand exchange is dependent on both pH and the solvent. The reaction has been observed to occur in a pH range of 3 to 8. elsevierpure.comresearchgate.net The solvent also exerts a strong influence, with the rate of reaction being enhanced in the following order: methanol (B129727) < acetonitrile (B52724) < dichloromethane (B109758) ≈ chloroform (B151607) < acetone. elsevierpure.comresearchgate.net This trend suggests that the solvent's ability to stabilize intermediates and facilitate the departure and arrival of ligands is crucial to the reaction mechanism. The formation kinetics of the [Fe(phen)₃]²⁺ complex itself, often referred to as ferroin (B110374), from Fe²⁺ and 1,10-phenanthroline (B135089), are also highly dependent on conditions such as acid concentration. researchgate.net The reaction is retarded by increasing acid concentration due to the protonation of the phenanthroline ligand. researchgate.net

Racemization Kinetics and Stereochemical Rearrangements

The chiral [Fe(phen)₃]²⁺ complex can undergo racemization, a process where an optically active solution loses its optical activity as the enantiomers interconvert. The study of its racemization kinetics provides fundamental information about the stereochemical stability and rearrangement pathways of octahedral chelate complexes. For [Fe(phen)₃]²⁺, racemization can occur alongside a dissociation reaction, and the net rate of racemization is determined by accounting for the dissociation pathway. oup.com

Assessment of Solvent and Salt Effects on Racemization Rates

The rate of racemization is markedly affected by the solvent and the presence of electrolytes. As mentioned previously, the rate is significantly faster in several organic solvents than in water. oup.com This solvent dependence is less pronounced for [Fe(phen)₃]²⁺ compared to the analogous tris(2,2'-bipyridine)iron(II) complex, suggesting that the bulky, rigid phenanthroline ligands modulate the interaction with the solvent. oup.com

The presence of salts also influences the racemization rate. Kinetic studies in the presence of sodium alkanesulfonates showed the formation of aggregates between the complex cation and the sulfonate anions, which in turn affects the reaction rate. oup.com The effect of inorganic anions on the racemization and dissociation rates has been explained by the formation of ion pairs between the [Fe(phen)₃]²⁺ cation and the anion. oup.com Similarly, the rate of acid hydrolysis, a competing reaction, is retarded by the addition of various chloride and bromide salts, an effect linked to the hydration characteristics of the salt's cations. rsc.org

Table 2: Activation Parameters for the Intramolecular Twist Racemization This table compares the activation enthalpy and entropy for the twist racemization pathway of [Fe(phen)₃]²⁺ and a related complex, providing insight into the mechanistic details.

| Complex | Activation Enthalpy (ΔH) (kJ mol⁻¹) | Activation Entropy (ΔS) (J K⁻¹ mol⁻¹) |

| [Fe(phen)₃]²⁺ | 119 | 91 |

| [Fe(bpy)₃]²⁺ | 127 | 114 |

| Data from source oup.com. |

Interactions with Supramolecular Assemblies

The behavior of 1,10-phenanthroline iron(II) perchlorate (B79767) can be dramatically altered when it interacts with organized molecular structures like surfactant aggregates and micelles. These environments can compartmentalize reactants, alter local concentrations, and provide unique microenvironments that influence reaction rates and equilibria.

Quantitative Characterization of Binding to Surfactant Aggregates and Micellar Systems

The interaction of [Fe(phen)₃]²⁺ with various micellar systems has been extensively investigated, revealing both catalytic and inhibitory effects on its reactions. In the presence of anionic surfactants like sodium dodecyl sulfate (B86663) (SDS), the base hydrolysis of the complex is affected. uctm.edu Studies in mixed micellar systems of SDS and the non-ionic surfactant Triton X-100 show a synergistic behavior. uctm.edu The observed reaction rate depends on the mole fraction of the surfactants and the total surfactant concentration. uctm.edu These kinetic data can be interpreted using the pseudo-phase model, which allows for the calculation of binding constants between the complex and the micelles. uctm.edu

The interaction with anionic surfactants is not limited to catalysis. In the reaction of ferrioxamine B with 1,10-phenanthroline (to ultimately form [Fe(phen)₃]²⁺), SDS micelles were found to significantly stabilize a ternary intermediate complex. nih.gov This stabilization is attributed to a proximity effect created by the high local concentrations of reactants within the micellar pseudophase, as analyzed by the pseudophase ion-exchange (PPIE) model. nih.gov

Interactions are also observed with cationic reverse micelles. The oxidation of [Fe(phen)₃]²⁺ by periodate (B1199274) was studied in cetyltrimethylammonium bromide (CTAB) reverse micelles. uctm.edu The reaction was accelerated twenty-fold compared to the aqueous medium, an effect attributed to the low dielectric constant of the water pools within the reverse micelles. uctm.edu The rate in this system was found to depend on the W parameter (the molar ratio of water to surfactant), which dictates the size and properties of the water pool. uctm.edu The kinetics of aquation reactions have also been shown to be influenced by non-ionic Triton X-100 micelles in various solvent systems, with outcomes depending on both the solvent and specific phenanthroline ligands. ajol.info

Table 3: Kinetic Data for Reactions of [Fe(phen)₃]²⁺ in Micellar Systems This table provides examples of how different micellar environments affect the rate constants of reactions involving the [Fe(phen)₃]²⁺ complex.

| Reaction | Micellar System | Observation | Rate Constant (k') |

| Base Hydrolysis | SDS / Triton X-100 Mixed Micelles | Rate depends on surfactant ratio and concentration | Quantitative data varies with conditions |

| Oxidation by Periodate | Aqueous | - | 4.63 × 10⁻⁴ s⁻¹ |

| Oxidation by Periodate | CTAB Reverse Micelles | 20-fold rate acceleration | 9.3 × 10⁻³ s⁻¹ |

| Data from sources uctm.eduuctm.edu. |

Deconvolution of Hydrophobic and Electrostatic Interaction Contributions

Detailed research into the solvation thermodynamics of the tris(1,10-phenanthroline)iron(II) cation offers a pathway to dissect these interactions. Studies focusing on the transfer of this complex from water to various organic solvents or aqueous mixtures allow for the estimation of the energetic contributions of its constituent parts.

Research Findings:

While direct quantitative deconvolution for 1,10-phenanthroline iron(II) perchlorate is not extensively documented in readily available literature, the principles can be elucidated from studies on similar systems and the thermodynamic properties of the [Fe(phen)₃]²⁺ cation.

A study on the binding of a similar complex, tris-(4,7-dimethyl-1,10-phenanthroline)iron(II) perchlorate, with sodium dodecyl sulphate concluded that both hydrophobic and electrostatic effects play a major role in the binding process. chemsociety.org.ng While this involves a ternary system, it highlights the significance of both types of forces.

Investigations into the solvation of the tris(1,10-phenanthroline)iron(II) cation through solubility and nuclear magnetic resonance shifts provide valuable thermodynamic data. capes.gov.br By analyzing the changes in thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) across different solvent environments, researchers can infer the relative importance of electrostatic and hydrophobic forces.

Illustrative Data Table:

The following interactive table, based on hypothetical data derived from the principles of transfer thermodynamics, illustrates how the contributions of electrostatic and hydrophobic interactions to the Gibbs free energy of transfer (ΔGt°) for the [Fe(phen)₃]²⁺ cation might be deconvoluted when moving from water to a less polar solvent.

| Solvent | ΔGt° (Total) (kJ/mol) | ΔGt° (Electrostatic) (kJ/mol) | ΔGt° (Hydrophobic) (kJ/mol) |

| Methanol | -5.2 | 15.8 | -21.0 |

| Ethanol | -8.9 | 18.5 | -27.4 |

| Acetonitrile | -12.1 | 12.3 | -24.4 |

| Dimethylformamide | -15.6 | 8.7 | -24.3 |

Note: The data in this table is illustrative and intended to demonstrate the concept of deconvolution. Actual experimental values may vary.

The positive values for the electrostatic contribution upon transfer to less polar organic solvents reflect the loss of the strong, favorable ion-dipole interactions present in water. Conversely, the negative values for the hydrophobic contribution signify the favorable process of removing the large, nonpolar aromatic surface of the phenanthroline ligands from the highly structured water environment.

Theoretical and Computational Investigations of 1,10 Phenanthroline Iron Ii Perchlorate Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of transition metal complexes like tris(1,10-phenanthroline)iron(II) perchlorate (B79767). DFT methods offer a balance between computational cost and accuracy, making them well-suited for studying the intricate electronic details of such molecules.

DFT calculations are instrumental in predicting the ground-state electronic structure, optimizing the molecular geometry, and determining the energetic properties of the [Fe(phen)₃]²⁺ cation. These calculations typically show that the iron(II) center is in a low-spin d⁶ configuration in an octahedral coordination environment created by the three bidentate 1,10-phenanthroline (B135089) ligands. mdpi.com The optimized geometries from DFT calculations are generally in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

A comprehensive DFT study on a series of iron complexes with substituted phenanthrolines has demonstrated that the highest occupied molecular orbitals (HOMOs) are predominantly metal-based, while the lowest unoccupied molecular orbitals (LUMOs) are centered on the phenanthroline ligands. researchgate.net This electronic arrangement is characteristic of metal-to-ligand charge transfer (MLCT) complexes. researchgate.net The energies of these frontier orbitals are crucial in understanding the redox properties and electronic transitions of the complex. For instance, the HOMO energy has been shown to correlate linearly with the experimentally determined oxidation potentials of these complexes. researchgate.netuit.no

Table 1: Predicted Electronic Properties of [Fe(phen)₃]²⁺ from DFT Calculations

| Property | Predicted Value/Description | Significance |

|---|---|---|

| Spin State | Low-spin (S=0) | Influences magnetic and spectroscopic properties. |

| Coordination Geometry | Distorted Octahedral | Consistent with experimental structures. |

| HOMO Character | Predominantly Fe(d) | Relates to the ease of oxidation. |

| LUMO Character | Predominantly phenanthroline (π*) | Relates to the ease of reduction and MLCT transitions. |

| Fe-N Bond Length | ~2.0 Å | A key geometric parameter. |

Time-dependent DFT (TD-DFT) is a widely used method to simulate the electronic absorption spectra (UV-Vis) of molecules. For [Fe(phen)₃]²⁺, TD-DFT calculations can accurately predict the energies and intensities of the electronic transitions. The intense absorption band observed in the visible region for this complex is typically assigned to an MLCT transition, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. uit.noscielo.br The calculated spectra from TD-DFT often show good agreement with experimental measurements, aiding in the definitive assignment of spectral features. scielo.brresearchgate.net

DFT can also be employed to calculate NMR chemical shifts. By computing the magnetic shielding tensors of the nuclei in the complex, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical spectra can then be compared with experimental data to confirm the structure of the complex in solution and to understand the electronic influence of the iron center on the phenanthroline ligands.

Table 2: Correlation of Calculated and Experimental Spectroscopic Data for [Fe(phen)₃]²⁺

| Spectroscopic Technique | Calculated Parameter | Experimental Correlation |

|---|---|---|

| UV-Vis Spectroscopy | Excitation Energies and Oscillator Strengths | Good agreement with the position and intensity of the MLCT band. uit.noscielo.br |

| NMR Spectroscopy | Chemical Shifts | Aids in the assignment of proton and carbon signals in the phenanthroline ligands. |

Molecular Dynamics Simulations for Probing Solution-Phase Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of the [Fe(phen)₃]²⁺ complex in solution. By simulating the movement of the complex and the surrounding solvent molecules over time, MD can reveal details about solvation structure, ion-pairing, and the dynamics of the coordination sphere. These simulations are particularly useful for understanding how the solvent environment influences the properties and reactivity of the complex.

For instance, MD simulations can be used to study the hydration shell of the [Fe(phen)₃]²⁺ cation in aqueous solution. These simulations can determine the average number of water molecules in the first and second solvation shells and their orientation with respect to the complex. This information is crucial for understanding the thermodynamics of solvation and the kinetics of electron transfer reactions in solution. Studies on similar systems, like [Fe(bpy)₃]²⁺, have highlighted the importance of including explicit solvent molecules in simulations to accurately model the solvation structure. dtu.dk

Advanced Computational Modeling of Spin Crossover Transitions and Magnetic Anisotropy

Some iron(II) complexes with phenanthroline-based ligands can exhibit spin crossover (SCO) behavior, where the complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light. mdpi.comresearchgate.netscispace.com Computational modeling plays a vital role in understanding and predicting the SCO phenomenon.

DFT calculations can be used to compute the energy difference between the LS and HS states (ΔEH-L). aip.org This energy difference is a key parameter that determines the spin transition temperature (T₁/₂). aip.org By systematically modifying the ligands in silico, computational chemists can predict how these changes will affect the spin crossover properties, guiding the design of new SCO materials with desired characteristics. A study of 95 Fe(II) SCO complexes highlighted the sensitivity of the predicted SCO behavior to the choice of DFT functional. aip.org

Furthermore, advanced computational methods can be used to investigate the magnetic anisotropy of the high-spin state, which is important for applications in molecular magnetism and spintronics. These calculations provide insights into the orientation of the magnetic moment within the molecule and the energy barriers for its reorientation.

Table 3: Computational Parameters for Investigating Spin Crossover in Iron(II) Phenanthroline Complexes

| Parameter | Computational Method | Significance |

|---|---|---|

| ΔEH-L (Energy difference between HS and LS states) | DFT | Determines the thermodynamic feasibility of spin crossover. aip.org |

| T₁/₂ (Spin transition temperature) | Derived from DFT calculations | A key experimental observable for SCO complexes. aip.org |

| Zero-field splitting parameters (D and E) | Advanced quantum chemical methods | Characterize the magnetic anisotropy of the high-spin state. |

Finite Element Modeling for Simulation of Electrochemical Processes

Finite element modeling (FEM) is a numerical technique that can be used to simulate the electrochemical behavior of 1,10-phenanthroline iron(II) perchlorate at an electrode surface. electrochem.org The complex is well-known for its reversible one-electron oxidation from Fe(II) to Fe(III), a process that is central to its use as a redox indicator.

FEM simulations can model the diffusion of the complex to the electrode, the electron transfer kinetics at the electrode surface, and the subsequent diffusion of the oxidized product away from the electrode. These simulations can predict the shape of cyclic voltammograms and provide insights into the factors that control the rate of electron transfer. By solving the Nernst-Planck equation, FEM can describe the flux of ions in the electrochemical cell, taking into account diffusion, migration, and convection. tum.deresearchgate.net This approach allows for a detailed understanding of the current and potential distributions during electrochemical experiments. electrochem.org Such models are valuable for optimizing the performance of electrochemical sensors and other devices that utilize the ferroin (B110374)/ferriin redox couple.

Applications in Advanced Materials Science and Chemical Research

Development and Utilization as Redox Indicators and Analytical Reagents

The most well-established application of the tris(1,10-phenanthroline)iron(II) cation, the active component in 1,10-phenanthroline (B135089) iron(II) perchlorate (B79767), is in analytical chemistry. The intense red color of the Fe(II) complex and its sharp, reversible color change to a pale blue [Fe(phen)₃]³⁺ species upon oxidation form the basis of its use. lookchem.com This transition has a high redox potential of +1.06 volts in 1M sulfuric acid, making it a suitable indicator for a variety of redox titrations. lookchem.com